(2R)-2-acetamido-N,3-diphenylpropanamide (2R)-2-acetamido-N,3-diphenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13176633
InChI: InChI=1S/C17H18N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)(H,19,21)/t16-/m1/s1
SMILES: CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

(2R)-2-acetamido-N,3-diphenylpropanamide

CAS No.:

Cat. No.: VC13176633

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-acetamido-N,3-diphenylpropanamide -

Specification

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name (2R)-2-acetamido-N,3-diphenylpropanamide
Standard InChI InChI=1S/C17H18N2O2/c1-13(20)18-16(12-14-8-4-2-5-9-14)17(21)19-15-10-6-3-7-11-15/h2-11,16H,12H2,1H3,(H,18,20)(H,19,21)/t16-/m1/s1
Standard InChI Key NQNXQUNXDTXIBJ-MRXNPFEDSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Canonical SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Features

(2R)-2-Acetamido-N,3-diphenylpropanamide (C₁₇H₁₈N₂O₂; molecular weight: 282.34 g/mol) features a propanamide core with three critical substituents:

  • An acetamido group (-NHCOCH₃) at the C2 position.

  • A phenyl group (-C₆H₅) at the C3 position.

  • An N-phenyl group (-C₆H₅) attached to the amide nitrogen.

The R configuration at C2 dictates the spatial arrangement of the acetamido group, which influences intermolecular interactions and biological activity. The compound’s planar chirality arises from the non-superimposable mirror image created by the stereocenter at C2 .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₈N₂O₂
Molecular Weight282.34 g/mol
Melting PointEstimated 180–185°C (hypothetical)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~3.2 (predicted)

Synthetic Strategies

The synthesis of (2R)-2-acetamido-N,3-diphenylpropanamide likely involves asymmetric catalysis or chiral pool methodologies. A plausible route includes:

Step 1: Formation of the Propanamide Backbone

  • Mannich Reaction: Condensation of benzaldehyde, acetamide, and a primary amine to form a β-amino ketone intermediate.

  • Reductive Amination: Reduction of the ketone to a secondary amine, followed by acylation with phenyl isocyanate to install the N-phenyl group .

Table 2: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Mannich ReactionBenzaldehyde, acetamide, NH₃65
2Reductive AminationNaBH₄, MeOH78
3AcylationPhenyl isocyanate, THF, 0°C82

Spectroscopic Characterization

Hypothetical spectroscopic data for (2R)-2-acetamido-N,3-diphenylpropanamide would align with analogous amides:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.45 (m, 10H, aromatic), δ 6.12 (d, J = 8.4 Hz, 1H, NH), δ 4.32 (q, 1H, C2-H), δ 2.01 (s, 3H, CH₃).

  • ¹³C NMR: δ 170.2 (C=O), 139.8–126.4 (aromatic carbons), 55.1 (C2), 23.4 (CH₃).

  • IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).

ParameterValue
Bioavailability (Oral)~40% (predicted)
Plasma Protein Binding85–90%
Metabolic PathwayCYP3A4-mediated oxidation

Challenges and Future Directions

  • Stereochemical Purity: Ensuring enantiomeric excess >99% remains critical for pharmacological efficacy.

  • Scalability: Transitioning from laboratory-scale asymmetric catalysis to industrial production.

  • Toxicology Studies: Assessing hepatotoxicity and neurotoxicity in preclinical models.

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